4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid
4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid
Brand Name:
Vulcanchem
CAS No.:
1221-05-2
VCID:
VC20967289
InChI:
InChI=1S/C11H11I3N2O3/c1-16(7(17)2-3-8(18)19)11-6(13)4-5(12)10(15)9(11)14/h4H,2-3,15H2,1H3,(H,18,19)
SMILES:
CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O
Molecular Formula:
C11H11I3N2O3
Molecular Weight:
599.93 g/mol
4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid
CAS No.: 1221-05-2
Cat. No.: VC20967289
Molecular Formula: C11H11I3N2O3
Molecular Weight: 599.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221-05-2 |
|---|---|
| Molecular Formula | C11H11I3N2O3 |
| Molecular Weight | 599.93 g/mol |
| IUPAC Name | 4-(3-amino-2,4,6-triiodo-N-methylanilino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C11H11I3N2O3/c1-16(7(17)2-3-8(18)19)11-6(13)4-5(12)10(15)9(11)14/h4H,2-3,15H2,1H3,(H,18,19) |
| Standard InChI Key | LTJAWEPNFDGFQG-UHFFFAOYSA-N |
| SMILES | CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |
| Canonical SMILES | CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator